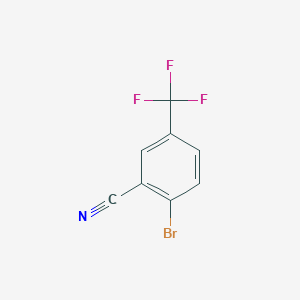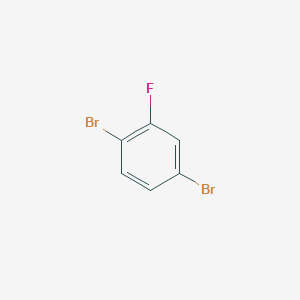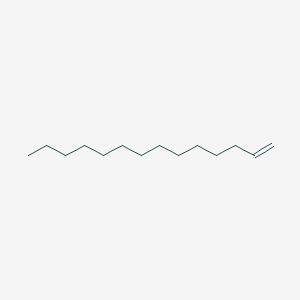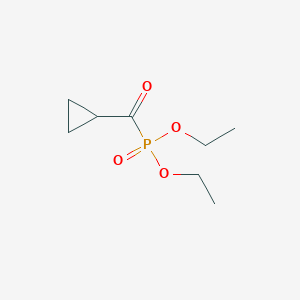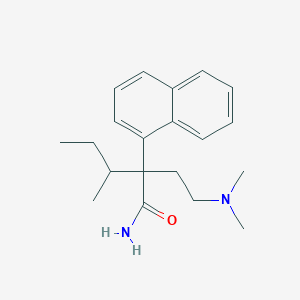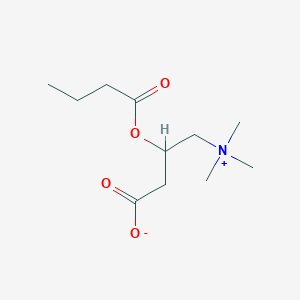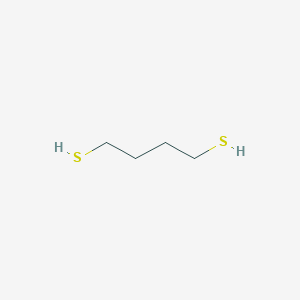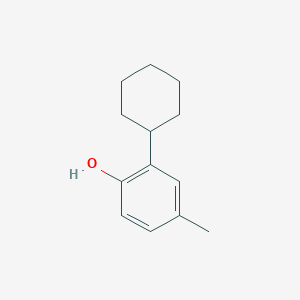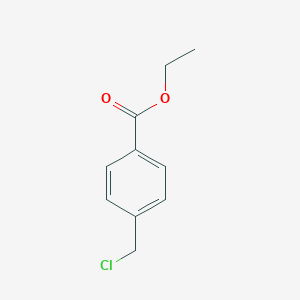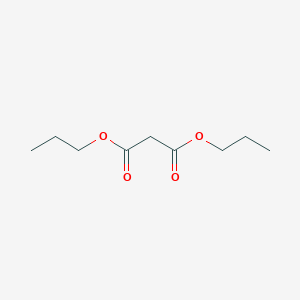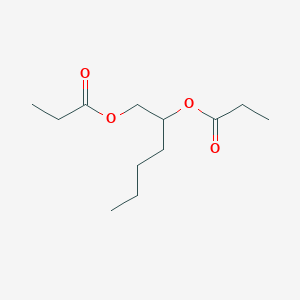
2-Propanoyloxyhexyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanoyloxyhexyl propanoate, also known as IPP, is a chemical compound that has been extensively studied in scientific research. It is a synthetic derivative of the natural compound capsaicin, which is found in chili peppers. IPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of 2-Propanoyloxyhexyl propanoate involves its interaction with a specific type of ion channel known as transient receptor potential vanilloid 1 (TRPV1). This channel is involved in the perception of pain and temperature in the body, and 2-Propanoyloxyhexyl propanoate has been shown to modulate its activity in a dose-dependent manner. Additionally, 2-Propanoyloxyhexyl propanoate has been shown to interact with other receptors and channels in the body, including the cannabinoid receptor CB1 and the GABA receptor.
Biochemical and Physiological Effects:
2-Propanoyloxyhexyl propanoate has been shown to have a variety of biochemical and physiological effects in the body. These include the modulation of pain and inflammation, the regulation of cell growth and differentiation, and the modulation of neurotransmitter release. Additionally, 2-Propanoyloxyhexyl propanoate has been shown to have antioxidant and anti-cancer properties, making it a potentially valuable therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Propanoyloxyhexyl propanoate in lab experiments is its ability to selectively modulate the activity of TRPV1, allowing researchers to study the role of this channel in various physiological processes. Additionally, its synthetic nature allows for precise control over its chemical properties and purity. However, one limitation of using 2-Propanoyloxyhexyl propanoate is its potential for off-target effects, as it has been shown to interact with other receptors and channels in the body. Careful experimental design and analysis are necessary to ensure the specificity of its effects.
Orientations Futures
There are many potential future directions for research involving 2-Propanoyloxyhexyl propanoate. One area of interest is its potential as a therapeutic agent for pain and inflammation, as well as its anti-cancer properties. Additionally, further research is needed to better understand its interactions with other receptors and channels in the body, and to develop more selective and specific compounds based on its structure and mechanism of action. Overall, 2-Propanoyloxyhexyl propanoate represents a valuable tool for scientific research and has the potential to lead to important discoveries in a range of fields.
Méthodes De Synthèse
2-Propanoyloxyhexyl propanoate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method can vary depending on the specific laboratory and research goals, but typically involves the use of organic solvents and catalysts to facilitate the reaction. Careful purification and analysis of the final product are necessary to ensure its purity and consistency for use in research.
Applications De Recherche Scientifique
2-Propanoyloxyhexyl propanoate has been used in a variety of scientific research applications, including studies of pain and inflammation, cancer, and neurological disorders. Its ability to modulate the activity of certain ion channels and receptors in the body has led to its use as a research tool to better understand the underlying mechanisms of these conditions.
Propriétés
Numéro CAS |
1560-65-2 |
|---|---|
Nom du produit |
2-Propanoyloxyhexyl propanoate |
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
2-propanoyloxyhexyl propanoate |
InChI |
InChI=1S/C12H22O4/c1-4-7-8-10(16-12(14)6-3)9-15-11(13)5-2/h10H,4-9H2,1-3H3 |
Clé InChI |
PMTGPGHLCICNLJ-UHFFFAOYSA-N |
SMILES |
CCCCC(COC(=O)CC)OC(=O)CC |
SMILES canonique |
CCCCC(COC(=O)CC)OC(=O)CC |
Autres numéros CAS |
1560-65-2 |
Synonymes |
2-propanoyloxyhexyl propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




